![molecular formula C14H14ClN5 B2821629 2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1203318-13-1](/img/structure/B2821629.png)
2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H14ClN5 and its molecular weight is 287.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including protein kinases , which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for cellular signaling processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to inhibit the synthesis of nucleic acids dna or rna or both , which are essential for cell multiplication and growth .
Result of Action
Some pyrimidine derivatives have shown excellent anticancer activity against cell lines, leading to cell death by apoptosis .
Actividad Biológica
2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic effects, particularly in oncology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClN5
- Molecular Weight : 287.75 g/mol
- CAS Number : 1203318-13-1
The biological activity of this compound primarily revolves around its interaction with various molecular targets, notably cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.
Target Interaction
- CDK2/Cyclin A2 Inhibition : The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, which inhibits its enzymatic activity. This inhibition disrupts cell cycle progression, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 and HCT-116.
- Mechanism of Induction : Apoptosis is induced through alterations in cell cycle progression and activation of apoptotic pathways .
Synergistic Effects with Other Agents
Research indicates that this compound may exhibit synergistic effects when combined with established chemotherapeutics such as doxorubicin. This combination has been shown to enhance cytotoxicity in resistant breast cancer subtypes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of pyrazole derivatives including this compound on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated a significant increase in cell death when used in conjunction with doxorubicin, highlighting its potential as a co-treatment agent .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound effectively induces apoptosis via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Pyrazolo[3,4-d]pyrimidine Derivatives | Similar core structure | Anticancer activity |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives | Additional triazole ring | Potent CDK inhibitors |
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine. Research has shown that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Key Findings
- Structure-Activity Relationships (SAR) : Compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives displayed significant inhibitory activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .
Compound | IC50 (μmol) | COX Enzyme Targeted |
---|---|---|
3b | 0.04 ± 0.01 | COX-2 |
4b | 0.04 ± 0.09 | COX-2 |
Indomethacin | 9.17 | COX-1 |
These findings suggest that derivatives of this compound could serve as potential anti-inflammatory agents.
Anticancer Activity
The anticancer potential of this compound has been investigated primarily through its effects on various cancer cell lines.
Key Studies
- Kinase Inhibition : A study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated promising anticancer activity against glioblastoma cell lines by inhibiting the AKT2/PKBβ kinase pathway, which is often overactive in cancers . Though not directly tested on the compound , the structural similarities suggest a potential for similar activity.
- Cell Viability Assays : Compounds were screened against primary patient-derived glioblastoma cells and exhibited significant growth inhibition while showing low cytotoxicity towards non-cancerous cells .
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)9(2)13(19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRBPXKWXSVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.